molecular formula C16H14N2O3S B5792312 3-[(3-Methylbenzoyl)carbamothioylamino]benzoic acid

3-[(3-Methylbenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B5792312
M. Wt: 314.4 g/mol
InChI Key: UXELVMWVYUGMGV-UHFFFAOYSA-N
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Description

3-[(3-Methylbenzoyl)carbamothioylamino]benzoic acid is an organic compound with a complex structure that includes aromatic rings, a carboxylic acid group, and a thioamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methylbenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Thioamide Formation: Conversion of the amide to a thioamide using reagents such as Lawesson’s reagent.

    Coupling Reaction: Coupling the thioamide intermediate with a benzoic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methylbenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitrating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-[(3-Methylbenzoyl)carbamothioylamino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(3-Methylbenzoyl)carbamothioylamino]benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The thioamide group can form strong interactions with metal ions or active sites in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Methylbenzoyl)carbamothioylamino]benzoic acid
  • 3-[(4-Methylbenzoyl)carbamothioylamino]benzoic acid

Comparison

Compared to its analogs, 3-[(3-Methylbenzoyl)carbamothioylamino]benzoic acid may exhibit unique properties due to the position of the methyl group on the benzoyl ring. This can influence its reactivity, binding affinity, and overall biological activity. The specific arrangement of functional groups can also affect its solubility and stability under various conditions.

Properties

IUPAC Name

3-[(3-methylbenzoyl)carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-10-4-2-5-11(8-10)14(19)18-16(22)17-13-7-3-6-12(9-13)15(20)21/h2-9H,1H3,(H,20,21)(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXELVMWVYUGMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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